molecular formula C7H4Cl2N2O3 B8710020 2,6-Dichloro-3-nitrobenzamide CAS No. 55775-98-9

2,6-Dichloro-3-nitrobenzamide

Cat. No. B8710020
Key on ui cas rn: 55775-98-9
M. Wt: 235.02 g/mol
InChI Key: WZLQDHBDKJVBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04946854

Procedure details

A solution of 12 g of fuming HNO3 (d=1.52) in 11 ml of concentrated H2SO4 is added at room temperature over a period of 30 minutes to a solution of 30.4 g of 2,6-dichlorobenzoic acid amide in 60 ml of concentrated H2SO4 (d=1.83). After stirring for 2 hours at room temperature, the reaction mixture is added to ice/H2O and adjusted to a pH of ~ 6 with 30% NaOH and the precipitating crystals are isolated by filtration, affording 28.7 g of 2,6-dichloro-3-nitrobenzoic acid amide (m.p. 163°-165° C.).
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[C:7]=1[C:8]([NH2:10])=[O:9].[OH-].[Na+]>OS(O)(=O)=O>[Cl:5][C:6]1[C:14]([N+:1]([O-:4])=[O:2])=[CH:13][CH:12]=[C:11]([Cl:15])[C:7]=1[C:8]([NH2:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
30.4 g
Type
reactant
Smiles
ClC1=C(C(=O)N)C(=CC=C1)Cl
Name
Quantity
11 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitating crystals are isolated by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=O)N)C(=CC=C1[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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